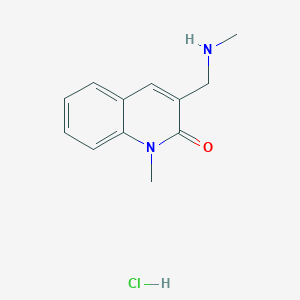
1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride
Descripción general
Descripción
Quinolinones are a class of organic compounds that are structurally similar to quinoline . They are often used as building blocks in the synthesis of more complex compounds, including pharmaceuticals .
Molecular Structure Analysis
Quinolinones have a bicyclic structure with a benzene ring fused to a pyridone ring . The exact structure of “1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride” would depend on the positions of the methyl and methylamino groups on the quinolinone backbone.Chemical Reactions Analysis
Quinolinones can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For quinolinones, these properties can include melting point, boiling point, solubility, and stability . Specific properties for “1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride” are not available in the sources I accessed.Aplicaciones Científicas De Investigación
1. Photocatalyst-, metal- and additive-free, direct C–H arylation of quinoxalin-2(1H)-ones
- Summary of Application : This research focuses on the direct C–H arylation of quinoxalin-2(1H)-ones with aryl acyl peroxides. The process is photocatalyst-, metal-, and additive-free, making it a green and simple method for producing 3-arylquinoxalin-2(1H)-ones .
- Methods of Application : The reaction proceeds smoothly through a radical process in the absence of photocatalyst, additive, and metal catalyst, providing the corresponding products in moderate to good yields .
- Results or Outcomes : The methodology opens a simple and green access to 3-arylquinoxalin-2(1H)-ones. The reaction provides the corresponding products in moderate to good yields .
2. Synthesis and Biological Evaluation of New Benzimidazole Derivatives
- Summary of Application : This research aims to synthesize new acrylonitrile derivatives using 2-amino benzimidazole as a raw material, and evaluate their biological activity screening function .
- Methods of Application : The key precursor N-(1H-benzimidazol-2-yl)carbonyl hydrazine dicyanide (2) is prepared by diazotizing 2-amino benzimidazole (1) with malononitrile in pyridine. Compound 2 reacts with various secondary amines in boiling ethanol to obtain acrylonitriles .
- Results or Outcomes : The results show that compound 14 has significantly higher ABTS and antitumor activity than other compounds. The docking results show that compound 24 forms hydrogen bonds with Arg184 and Lys179, stabilizing in the pocket with a promising binding score of -8.12 .
3. Design, Synthesis, Docking and Biological Evaluation of New Benzimidazole Derivatives
- Summary of Application : This research aims to synthesize new acrylonitrile derivatives using 2-amino benzimidazole as a raw material, and evaluate their biological activity screening function .
- Methods of Application : The key precursor N-(1H-benzimidazol-2-yl)carbonyl hydrazine dicyanide (2) is prepared by diazotizing 2-amino benzimidazole (1) with malononitrile in pyridine. Compound 2 reacts with various secondary amines in boiling ethanol to obtain acrylonitriles .
- Results or Outcomes : The results show that compound 14 has significantly higher ABTS and antitumor activity than other compounds. The docking results show that compound 24 forms hydrogen bonds with Arg184 and Lys179, stabilizing in the pocket with a promising binding score of -8.12 .
3. Design, Synthesis, Docking and Biological Evaluation of New Benzimidazole Derivatives
- Summary of Application : This research aims to synthesize new acrylonitrile derivatives using 2-amino benzimidazole as a raw material, and evaluate their biological activity screening function .
- Methods of Application : The key precursor N-(1H-benzimidazol-2-yl)carbonyl hydrazine dicyanide (2) is prepared by diazotizing 2-amino benzimidazole (1) with malononitrile in pyridine. Compound 2 reacts with various secondary amines in boiling ethanol to obtain acrylonitriles .
- Results or Outcomes : The results show that compound 14 has significantly higher ABTS and antitumor activity than other compounds. The docking results show that compound 24 forms hydrogen bonds with Arg184 and Lys179, stabilizing in the pocket with a promising binding score of -8.12 .
Propiedades
IUPAC Name |
1-methyl-3-(methylaminomethyl)quinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-13-8-10-7-9-5-3-4-6-11(9)14(2)12(10)15;/h3-7,13H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPDEOSIXCZPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2N(C1=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



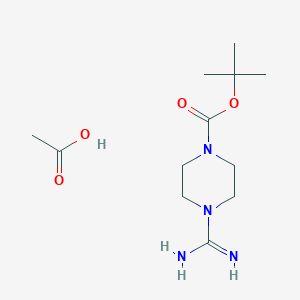
![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)

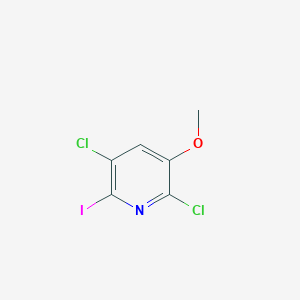
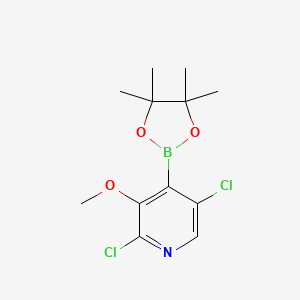
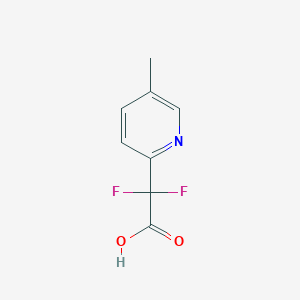
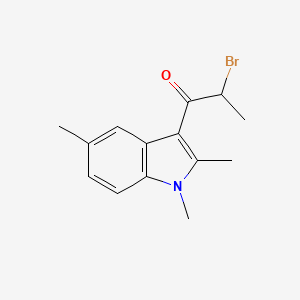
![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)
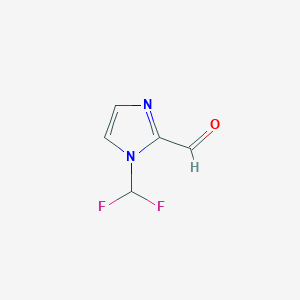
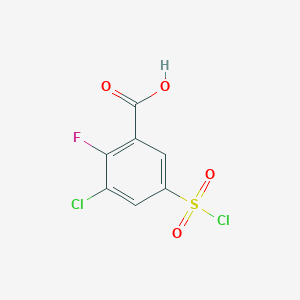
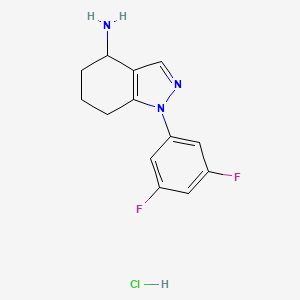
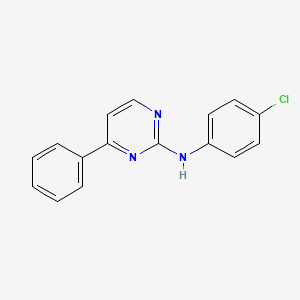
![N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453274.png)
